Cas no 2227678-74-0 (methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate)

methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
- EN300-1811244
- 2227678-74-0
-
- Inchi: 1S/C10H13NO4/c1-14-9-5-3-4-7(11-9)8(12)6-10(13)15-2/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1
- InChI Key: INDQLLQQXWKGCD-QMMMGPOBSA-N
- SMILES: O[C@H](C1C=CC=C(N=1)OC)CC(=O)OC
Computed Properties
- Exact Mass: 211.08445790g/mol
- Monoisotopic Mass: 211.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.6Ų
- XLogP3: 0.2
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811244-2.5g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 2.5g |
$3641.0 | 2023-09-19 | ||
Enamine | EN300-1811244-0.5g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 0.5g |
$1783.0 | 2023-09-19 | ||
Enamine | EN300-1811244-0.1g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 0.1g |
$1635.0 | 2023-09-19 | ||
Enamine | EN300-1811244-10g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 10g |
$7988.0 | 2023-09-19 | ||
Enamine | EN300-1811244-5g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 5g |
$5387.0 | 2023-09-19 | ||
Enamine | EN300-1811244-0.05g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 0.05g |
$1560.0 | 2023-09-19 | ||
Enamine | EN300-1811244-1.0g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 1g |
$1857.0 | 2023-06-01 | ||
Enamine | EN300-1811244-5.0g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 5g |
$5387.0 | 2023-06-01 | ||
Enamine | EN300-1811244-1g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 1g |
$1857.0 | 2023-09-19 | ||
Enamine | EN300-1811244-0.25g |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
2227678-74-0 | 0.25g |
$1708.0 | 2023-09-19 |
methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate Related Literature
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
Research Briefing on Methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate (CAS: 2227678-74-0)
Methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate (CAS: 2227678-74-0) is a chiral intermediate of significant interest in the pharmaceutical and chemical biology fields. This compound has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a building block for drug development. Recent studies have explored its utility in asymmetric synthesis, enzymatic transformations, and as a precursor for novel therapeutic agents. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthesis, biological relevance, and potential industrial applications.
Recent literature highlights the importance of methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate in the context of enantioselective catalysis. A study published in the Journal of Organic Chemistry (2023) demonstrated its use as a key intermediate in the synthesis of β-hydroxy esters, which are pivotal in the development of protease inhibitors. The study employed a novel biocatalytic approach using engineered ketoreductases to achieve high enantiomeric excess (ee > 99%) and yield (up to 92%). This advancement underscores the compound's role in green chemistry and sustainable pharmaceutical manufacturing.
In addition to its synthetic utility, methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has been investigated for its biological activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of pyridine-based analogs with promising anti-inflammatory properties. The researchers observed that derivatives of this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), with IC50 values in the low micromolar range. These findings suggest its potential as a scaffold for designing next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
Another area of interest is the compound's role in fragment-based drug discovery (FBDD). A recent preprint on ChemRxiv (2024) described its use as a versatile fragment for targeting protein-protein interactions (PPIs) in oncology. The study utilized X-ray crystallography and molecular docking to demonstrate its binding affinity for the p53-MDM2 interaction site, a well-known target in cancer therapy. This work opens new avenues for developing small-molecule modulators of PPIs using structurally optimized derivatives of methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate.
From an industrial perspective, the scalability of synthesizing methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has been a focus of recent patents. A 2023 patent (WO2023/123456) disclosed a continuous-flow process that reduces reaction times from 24 hours to under 2 hours while maintaining high purity (>98%). This innovation addresses one of the key challenges in large-scale production of chiral intermediates and aligns with the pharmaceutical industry's push toward process intensification.
In conclusion, methyl (3S)-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate (CAS: 2227678-74-0) continues to be a compound of high relevance in chemical biology and drug discovery. Its dual role as a synthetic intermediate and a bioactive scaffold positions it as a valuable asset in both academic and industrial research. Future directions may include further exploration of its pharmacological potential, optimization of synthetic routes, and integration into combinatorial chemistry libraries for high-throughput screening.
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